15-cis-Phytoene

Vue d'ensemble

Description

15-cis-Phytoene is a colorless carotenoid and a key intermediate in the biosynthesis of carotenoids, which are essential pigments in plants, algae, and some bacteria. It is the first C40 carotenoid formed in the carotenoid biosynthesis pathway and serves as a precursor to other carotenoids such as lycopene, beta-carotene, and xanthophylls .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

15-cis-Phytoene can be synthesized through the enzymatic condensation of two molecules of geranylgeranyl pyrophosphate. This reaction is catalyzed by the enzyme phytoene synthase. The reaction conditions typically involve the presence of magnesium ions and a suitable buffer system to maintain the pH .

Industrial Production Methods

In industrial settings, this compound is produced using genetically engineered microorganisms such as Escherichia coli or yeast. These microorganisms are modified to express the necessary enzymes for the biosynthesis of this compound from simple carbon sources. The production process involves fermentation, followed by extraction and purification of the compound .

Analyse Des Réactions Chimiques

Core Desaturation and Isomerization Reactions

15-cis-Phytoene participates in two primary reaction types during carotenogenesis:

Mechanistic Insights :

- Desaturation : PDS introduces two double bonds at C11 and C11' of 15-cis-phytoene via a FAD-dependent mechanism, forming 9,15,9’-tri-cis-ζ-carotene. This step is oxygen-dependent, with plastoquinone shuttling electrons to PTOX for water formation .

- Isomerization : Z-ISO converts the central 15-15’ cis bond in ζ-carotene to trans, enabling downstream desaturation by ζ-carotene desaturase (ZDS) .

Downstream Pathway to Lycopene

Following initial desaturation and isomerization, 15-cis-phytoene derivatives undergo further modifications:

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | ZDS | Desaturation of di-cis-ζ-carotene | 7,9,9’-tri-cis-neurosporene |

| 2 | Carotene cis-trans isomerase (CRTISO) | Isomerization of neurosporene | All-trans-lycopene |

Key Observations :

- Plant pathways require four enzymes (PDS, Z-ISO, ZDS, CRTISO) for lycopene synthesis, whereas bacterial CRTI accomplishes this in a single step .

- Light exposure accelerates non-enzymatic cis-to-trans isomerization of intermediates .

Environmental and Genetic Influences

Reaction efficiency varies under different conditions:

Comparative Analysis: Plant vs. Bacterial Pathways

Reaction Conditions and Inhibitors

| Parameter | Optimal Range | Inhibitors/Disruptors |

|---|---|---|

| Temperature | 25–30°C | >40°C denatures PDS |

| pH | 7.0–7.5 (PDS activity) | <6.5 reduces enzyme affinity |

| Cofactors | Mg²⁺, FAD | EDTA chelates Mg²⁺ |

This synthesis of 15-cis-phytoene’s reactivity underscores its biochemical versatility, from light-driven isomerization to genetically engineered overproduction. Future research may exploit these pathways for enhanced crop nutrition and industrial carotenoid synthesis.

Applications De Recherche Scientifique

Genetic Engineering in Crop Improvement

15-cis-Phytoene plays a significant role in genetic engineering aimed at enhancing carotenoid content in crops. For instance, the introduction of genes encoding phytoene synthase (PSY) and phytoene desaturase (PDS) has been utilized to increase β-carotene levels in staple crops like rice and maize.

- Case Study: Golden Rice

Golden Rice was developed by introducing a bacterial PDS gene (crtI) along with PSY to enhance β-carotene production. This biofortification aims to combat vitamin A deficiency in populations reliant on rice as a staple food .

Plant Breeding

Research has shown that manipulating the expression of genes related to this compound can affect fruit color and nutritional quality. For example, studies on apricot varieties have demonstrated that variations in the expression of this compound desaturase influence the accumulation of carotenoids, impacting both color and health benefits .

- Case Study: Apricot Carotenoids

In apricot fruits, the expression levels of this compound desaturase were found to correlate with β-carotene content during color transition stages. This insight provides a basis for breeding programs aimed at developing new cultivars with enhanced nutritional profiles .

Bioprospecting for Microbial Production

Microorganisms capable of synthesizing carotenoids from this compound are being explored for biotechnological applications. The potential of certain bacteria to produce lycopene from phytoene opens avenues for sustainable production methods for these valuable pigments.

- Case Study: Priestia flexa

Genomic studies on Priestia flexa revealed its ability to convert this compound into lycopene, highlighting its potential as a biotechnological resource for carotenoid production .

Food Industry

Carotenoids derived from this compound serve as natural colorants and nutritional supplements in the food industry. They are utilized not only for their coloring properties but also for their antioxidant benefits.

Pharmaceutical Applications

Due to their antioxidant properties, carotenoids derived from phytoenes are being investigated for their potential health benefits, including roles in preventing chronic diseases such as cancer and cardiovascular diseases.

Environmental Applications

The manipulation of phytoene biosynthesis pathways can also contribute to environmental sustainability by developing crops that require fewer chemical inputs while maintaining high nutritional value.

Mécanisme D'action

15-cis-Phytoene exerts its effects primarily through its role as a precursor in the carotenoid biosynthesis pathwayThese carotenoids play crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phytofluene: Another early intermediate in the carotenoid biosynthesis pathway, formed from 15-cis-Phytoene.

Zeta-carotene: Formed through the desaturation of phytofluene.

Lycopene: A red carotenoid formed through further desaturation and isomerization of zeta-carotene.

Uniqueness

This compound is unique in its structure as the first C40 carotenoid in the biosynthesis pathway. Its formation marks the commitment to carotenoid biosynthesis, and its subsequent transformations lead to the production of a wide variety of carotenoids with diverse functions and applications .

Activité Biologique

15-cis-Phytoene is a significant carotenoid precursor in the biosynthesis of various carotenoids, including β-carotene. This compound plays a crucial role in plant physiology, particularly in the synthesis of pigments that are essential for photosynthesis and plant health. The biological activity of this compound encompasses its synthesis, metabolic pathways, and potential health benefits.

1. Biosynthesis and Metabolic Pathways

This compound is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) through the action of phytoene synthase (PSY), which catalyzes the first committed step in carotenoid biosynthesis. This pathway is crucial as it leads to the formation of various carotenoids that contribute to plant coloration and photoprotection.

Key Enzymes Involved

- Phytoene Synthase (PSY) : Catalyzes the condensation of GGPP to form this compound.

- Phytoene Desaturase (PDS) : Converts this compound into other carotenoids through a series of desaturation steps, ultimately leading to lycopene.

| Enzyme | Function | Product |

|---|---|---|

| PSY | Condensation of GGPP | This compound |

| PDS | Desaturation | Lycopene |

2. Biological Activity and Health Benefits

Research indicates that carotenoids, including those derived from this compound, possess various biological activities that can benefit human health:

- Antioxidant Properties : Carotenoids exhibit significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress. This property is beneficial for preventing chronic diseases such as cancer and cardiovascular diseases.

- Vision Health : Carotenoids are known to support eye health by protecting against age-related macular degeneration (AMD) and other vision-related issues.

- Skin Protection : Carotenoids can enhance skin health by providing protection against UV radiation and improving skin hydration and elasticity.

3. Case Studies and Research Findings

Several studies have explored the effects of this compound and its derivatives on plant health and human nutrition:

Study on Apricot Coloration

A study investigated the role of this compound desaturase (PDS) in apricot fruit coloration. It was found that mutations in the PDS gene led to reduced β-carotene content, affecting fruit color and potentially its nutritional value. This highlights the importance of carotenoid biosynthesis in fruit quality .

Carotenoid Biosynthesis in Maize

In maize, mutations affecting the Z-ISO gene were shown to block carotenoid production, leading to an accumulation of cis-carotenes, including this compound. This research emphasizes the genetic regulation of carotenoid biosynthesis pathways .

4. Future Directions in Research

Further research is necessary to fully understand the regulatory mechanisms governing this compound metabolism and its potential applications in agricultural biotechnology. Genetic engineering approaches could enhance carotenoid content in crops, improving their nutritional profiles.

Propriétés

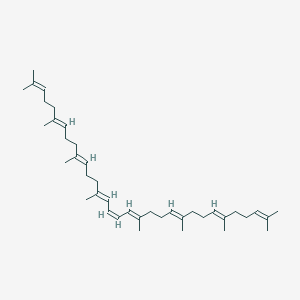

IUPAC Name |

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-BHLJUDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433340 | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-14-4 | |

| Record name | Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-cis-Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 15-cis-phytoene and what is its role in carotenoid biosynthesis?

A1: this compound is the first colorless carotene produced in the carotenoid biosynthetic pathway. It is formed from two molecules of geranylgeranyl diphosphate (GGPP) in a reaction catalyzed by the enzyme phytoene synthase (PSY) [, ]. This step marks the beginning of the pathway that ultimately leads to the production of a variety of colored carotenoids, including β-carotene, lycopene, and xanthophylls, which play crucial roles in photosynthesis, photoprotection, and signaling in plants [, , , ].

Q2: How does the geometric isomerism of this compound impact its role in the carotenoid pathway?

A2: The 15-cis configuration of phytoene is crucial for the subsequent desaturation steps in the pathway. Plant phytoene desaturase (PDS) specifically acts on this compound, introducing two double bonds to form 9,15,9′-tri-cis-ζ-carotene [, , ]. This cis configuration is essential for the activity of the next enzyme in the pathway, ζ-carotene desaturase (ZDS) [, ].

Q3: What happens when phytoene desaturation is inhibited, and how does this affect this compound levels?

A4: Blocking phytoene desaturation, either by genetic mutations or herbicide treatments (e.g., norflurazon), leads to the accumulation of this compound and other colorless carotenoid precursors [, , , , ]. This accumulation confirms the role of this compound as the initial precursor in the pathway and highlights the importance of desaturation for the formation of colored carotenoids.

Q4: Are there other isomers of phytoene besides the 15-cis form, and what is their relevance?

A5: While this compound is the dominant isomer produced in plants and algae like Dunaliella salina, small amounts of all-trans-phytoene can also be detected [, ]. The ratio of these isomers can be influenced by factors like light intensity []. The accumulation of primarily this compound suggests that this isomer is the preferred substrate for downstream enzymes in these organisms.

Q5: What are the potential applications of this compound and how is it produced?

A6: this compound has gained interest for its potential use in cosmetics as a UV protectant and skin-whitening agent []. Microalgae like Dunaliella salina, which naturally accumulate high levels of this compound under specific conditions, are being explored as potential "cell factories" for its production [].

Q6: How does the study of phytoene desaturase (PDS) contribute to our understanding of this compound metabolism?

A7: Investigating PDS, the enzyme responsible for the desaturation of this compound, offers valuable insights into this early step in carotenoid biosynthesis. Research on PDS has revealed its requirement for plastoquinone as an electron acceptor and its susceptibility to inhibition by herbicides like norflurazon [, ]. These studies have helped elucidate the mechanism of phytoene desaturation and its importance in controlling the flow of precursors like this compound through the carotenoid pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.